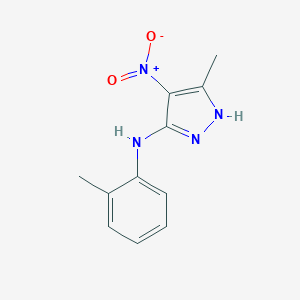
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole, also known as NMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NMT is a heterocyclic compound that contains a pyrazole ring, an aromatic ring, and a nitro group.
作用機序
The mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is not fully understood. However, it has been proposed that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of several protein kinases, including Akt, ERK1/2, and JNK. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has antitumor activity in xenograft models of breast cancer and lung cancer.
実験室実験の利点と制限
One advantage of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is stable and can be easily synthesized using established methods. However, one limitation of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution should be taken when handling 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments.
将来の方向性
There are several future directions for the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole. One direction is the development of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole-based drugs for the treatment of cancer. Another direction is the investigation of the mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in more detail, which could lead to the development of more specific inhibitors of protein kinases. Additionally, the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in other scientific fields, such as materials science and nanotechnology, could reveal new applications for this compound.
合成法
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-toluidine. Another method involves the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-bromo-4-methylphenol. Both methods yield 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole with a high purity level.
科学的研究の応用
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been extensively studied for its potential application in various scientific fields. In biochemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In pharmacology, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In medicinal chemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been studied for its potential as a scaffold for the development of new drugs.
特性
製品名 |
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
InChIキー |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
正規SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)






![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)